8-Methoxy-5-((methylprop-2-ynylamino)methyl)-3-phenyl-2-benzopyrone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 276-711-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 276-711-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of EINECS 276-711-7 is carried out on a large scale, utilizing advanced technologies and equipment. The process involves the use of raw materials, which are subjected to chemical reactions under controlled conditions. The final product is then purified and tested for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 276-711-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 276-711-7 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of EINECS 276-711-7 depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties .
Wissenschaftliche Forschungsanwendungen
EINECS 276-711-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, the compound is investigated for its potential therapeutic effects and applications in drug development. Additionally, EINECS 276-711-7 is used in various industrial processes, including the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of EINECS 276-711-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The pathways involved in its mechanism of action are complex and may include signaling cascades, enzymatic reactions, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
EINECS 276-711-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. EINECS 276-711-7 stands out due to its specific applications and effectiveness in various scientific fields. Some similar compounds include those listed in the European Inventory of Existing Commercial Chemical Substances .
Eigenschaften
CAS-Nummer |
72543-54-5 |
---|---|
Molekularformel |
C21H20ClNO3 |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
8-methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]-3-phenylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C21H19NO3.ClH/c1-4-12-22(2)14-16-10-11-19(24-3)20-17(16)13-18(21(23)25-20)15-8-6-5-7-9-15;/h1,5-11,13H,12,14H2,2-3H3;1H |
InChI-Schlüssel |
TXUPGVAZRFERGN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#C)CC1=C2C=C(C(=O)OC2=C(C=C1)OC)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.